molecular formula C10H14O4 B2675986 Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate CAS No. 2167820-23-5

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate

Cat. No. B2675986
CAS RN: 2167820-23-5
M. Wt: 198.218
InChI Key: WRLQNZZOGVYCBX-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate is a chemical compound used for pharmaceutical testing . It is a spirocyclic building block that was first synthesized by Carreira and coworkers .

Scientific Research Applications

Synthesis and Structural Studies

Researchers have synthesized various spirocyclic and bicyclic compounds, exploring their structural characteristics and potential as intermediates in organic synthesis. For instance, the reaction of Ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene results in diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This compound, upon distillation, undergoes partial de-ethoxycarbonylation to give ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate, demonstrating the potential for generating diverse spirocyclic frameworks (R. A. Kuroyan et al., 1991).

Drug Discovery Modules

Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional and structurally diverse modules for drug discovery. These spirocycles represent a new class of scaffolds that can be utilized in the development of potential therapeutic agents (D. Li et al., 2013).

Antibacterial and Antifungal Agents

Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates have been synthesized and evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms. This research highlights the potential of spirocyclic compounds as novel antibacterial and antifungal agents (J. Thanusu et al., 2011).

Green Chemical Synthesis

A green chemical approach has been developed for synthesizing 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates. This method utilizes focused microwave irradiation and solvent-free conditions, emphasizing the importance of sustainable practices in chemical synthesis (J. Thanusu et al., 2012).

properties

IUPAC Name

ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-13-9(12)8-7(11)6-14-10(8)4-3-5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQNZZOGVYCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate

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